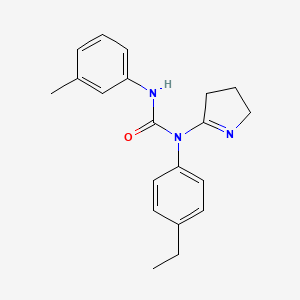
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea, also known as DPU-4, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit promising results in various studies.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Kinase Inhibitor Metabolites
A study details the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, showcasing the compound's relevance in the development of therapeutic agents targeting cancer and other diseases. The precise control over stereochemistry is crucial for the activity of such metabolites (Chen et al., 2010).
Gelation and Rheology Modification
Research on "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" demonstrates the compound's ability to form hydrogels in various acids, with gel properties dependent on the anion identity. This indicates the potential for tuning physical properties of gels, which can be useful in drug delivery and tissue engineering applications (Lloyd & Steed, 2011).
Molecular Recognition and Complexation
The association and complex formation of urea derivatives with various molecules, as studied through NMR spectroscopy and quantum chemical calculations, underline the importance of these compounds in understanding molecular recognition mechanisms. Such insights are valuable for the design of new molecular sensors and drug molecules (Ośmiałowski et al., 2013).
Chemical Structure and Biological Activity
The exploration of urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), reveals their significant role as cytokinin-like compounds in plant biology, affecting cell division and differentiation. This research is foundational for agricultural sciences, particularly in enhancing plant growth and productivity (Ricci & Bertoletti, 2009).
Synthesis and Antioxidant Activity
The synthesis and evaluation of novel compounds for their antioxidant activity highlight the potential of urea derivatives in combating oxidative stress, a key factor in many chronic diseases. This research contributes to the development of new antioxidants for pharmaceutical use (George et al., 2010).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-9-11-18(12-10-16)23(19-8-5-13-21-19)20(24)22-17-7-4-6-15(2)14-17/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHRWJMJPQFJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

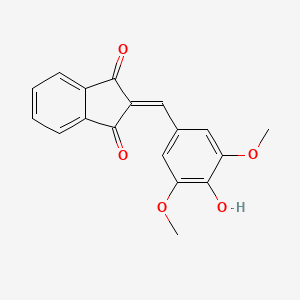
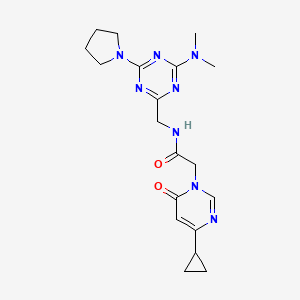
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)
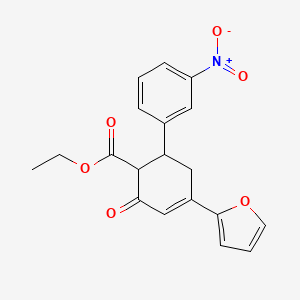
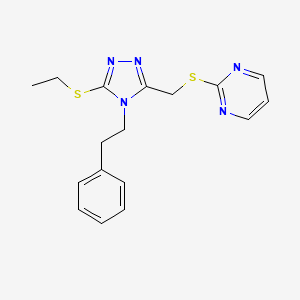
![sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2389244.png)
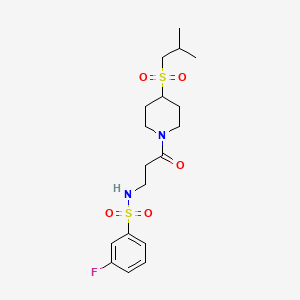


![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)
![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)

![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)